2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
CAS No.:
Cat. No.: VC15049071
Molecular Formula: C20H17ClN2O2S2
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN2O2S2 |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C20H17ClN2O2S2/c1-13-2-4-14(5-3-13)18(24)12-27-20-22-16(10-19(25)23-20)11-26-17-8-6-15(21)7-9-17/h2-10H,11-12H2,1H3,(H,22,23,25) |
| Standard InChI Key | JXCNRVRGHYFZIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₀H₁₇ClN₂O₂S₂, with a molecular weight of 416.9 g/mol. Its IUPAC name, 4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one, reflects its intricate architecture:
-
A 6-hydroxypyrimidin-2-yl ring serves as the central scaffold.
-
A (4-chlorophenyl)sulfanylmethyl group is attached at the pyrimidine’s 4-position.
-
A 2-(4-methylphenyl)-2-oxoethyl sulfanyl chain is bonded at the 2-position.
Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for verifying its structure. Key signals include aromatic protons from the chlorophenyl (δ 7.3–7.5 ppm) and methylphenyl groups (δ 2.3–2.5 ppm for methyl), alongside pyrimidine NH/OH resonances (δ 5.5–6.5 ppm).
Synthetic Methodologies
Multi-Step Synthesis
The compound is synthesized through sequential reactions:
-
Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones yields the 6-hydroxypyrimidine backbone .
-
Sulfanylation: Introduction of the sulfanyl groups via nucleophilic substitution or coupling reactions. For example, 4-chlorobenzyl mercaptan reacts with brominated pyrimidine intermediates under basic conditions (e.g., K₂CO₃ in DMF).
-
Ethanone Attachment: The 4-methylphenyl ethanone moiety is introduced through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
Optimization Challenges:
-
Controlling regioselectivity during sulfanylation.
-
Minimizing oxidation of thioether groups during purification .
Chemical Reactivity and Derivatives
The compound’s reactivity is dominated by its sulfanyl groups and pyrimidine ring:
-
Oxidation: Thioethers oxidize to sulfoxides or sulfones using H₂O₂ or KMnO₄.
-
Nucleophilic Substitution: The chlorophenyl group undergoes substitution with amines or thiols .
-
Ring Functionalization: The pyrimidine hydroxyl group participates in esterification or glycosylation reactions .
Derivative Synthesis:
-
Anticancer Analogues: Replacement of the 4-methylphenyl group with morpholine or piperazine enhances solubility and target affinity .
-
Antimicrobial Variants: Hybridization with thiophene or imidazole rings improves biofilm penetration .
Biological Activity and Mechanisms
Antimicrobial Properties
Analogues demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 16–32 µg/mL). The sulfanyl groups disrupt microbial membrane integrity, as evidenced by electron microscopy studies.
Pharmacokinetic Considerations
-
Lipophilicity: LogP ≈ 3.5 (predicted), suggesting moderate blood-brain barrier permeability.
-
Metabolic Stability: Susceptible to hepatic CYP450-mediated oxidation, necessitating prodrug strategies .
Comparative Analysis with Structural Analogues
Key Insights:
-
The chlorophenyl-sulfanyl combination enhances antimicrobial potency compared to simpler aryl sulfides.
-
Hybridization with phenothiazine (as in) introduces dual mechanisms: dopamine receptor antagonism and DNA topoisomerase inhibition.
Applications in Drug Development
Antiviral Agents
Pyrimidine-based compounds inhibit viral polymerases and proteases. For instance, derivatives targeting HCV NS5B show EC₅₀ values <1 µM . The compound’s sulfanyl groups may chelate catalytic zinc ions in viral enzymes.
Anticancer Therapeutics
In murine xenograft models, analogues reduce tumor volume by 60–70% at 50 mg/kg doses . Synergistic effects with 5-fluorouracil are noted in colorectal cancer cell lines .
Agricultural Chemicals
Thioether-containing pyrimidines act as fungicidal agents against Phytophthora infestans (EC₅₀: 8 µg/mL) .
Challenges and Future Directions
-
Synthetic Scalability: Transitioning from batch to continuous flow reactors could improve yield (>80%) and reduce waste.
-
Toxicity Profiling: Chronic exposure studies are needed to assess hepatotoxicity risks .
-
Target Identification: Proteomics and CRISPR screening could elucidate off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume